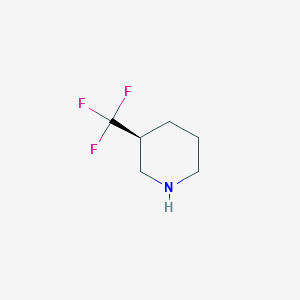

(3S)-3-(trifluoromethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFJTBDUSVGQB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749208-62-6 | |

| Record name | (S)-3-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Modern Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a multitude of natural products and synthetic pharmaceuticals. lifechemicals.com Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents and facilitates targeted interactions with biological macromolecules. lifechemicals.comresearchgate.net The introduction of chirality into the piperidine scaffold further enhances its utility, as stereoisomers of a drug can exhibit significantly different biological activities. researchgate.net

The inherent properties of the piperidine ring, being both hydrophilic and lipophilic in nature, can be finely tuned through substitution. researchgate.net This modulation of physicochemical properties is crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the chiral piperidine framework has been shown to enhance biological activity and selectivity, and in some cases, reduce cardiac toxicity. researchgate.net Consequently, the development of synthetic methodologies to access diverse and stereochemically defined piperidine derivatives remains an active and critical area of research. mdpi.com

Role of Trifluoromethylation in Enhancing Molecular Properties for Synthetic Applications

The trifluoromethyl (CF3) group has emerged as a key substituent in the design of new molecules with enhanced properties. Its strong electron-withdrawing nature and significant lipophilicity profoundly influence the characteristics of a parent molecule. The incorporation of a CF3 group can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Enantioselective Synthesis of Chiral Building Blocks: the Case of 3s 3 Trifluoromethyl Piperidine

The synthesis of enantiomerically pure chiral building blocks is a fundamental challenge in organic chemistry, with significant implications for the pharmaceutical industry. nih.govresearchgate.net The development of catalytic asymmetric methods offers an elegant and efficient approach to access these valuable compounds. nobelprize.orguwindsor.ca In the context of (3S)-3-(trifluoromethyl)piperidine, several enantioselective strategies have been explored.

One notable method involves the iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts. This approach can generate multiple stereogenic centers in a single step with high enantioselectivity. rsc.org The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the pyridinium ring, facilitating the hydrogenation process. rsc.org

Another powerful strategy for the asymmetric synthesis of trifluoromethylated piperidines is the intramolecular Mannich reaction. This method involves the cyclization of a chiral α-trifluoromethyl-β-amino ketal, which can be prepared with high stereoselectivity from readily available starting materials like fluoral hemiacetal. researchgate.net This approach has been successfully applied to the synthesis of various α-trifluoromethylpiperidines and related heterocyclic frameworks. researchgate.net

These and other stereoselective methods, such as those employing chiral auxiliaries or resolutions of racemic mixtures, provide crucial access to enantiomerically enriched building blocks like this compound, enabling their use in the synthesis of complex chiral molecules. nih.govresearchgate.net

Scope and Contributions of Research on 3s 3 Trifluoromethyl Piperidine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure compounds like this compound, avoiding classical resolution steps. These approaches can be broadly categorized based on the method used to induce chirality.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org In the context of piperidine synthesis, oxazolidinone auxiliaries, popularized by Evans, are frequently employed. wikipedia.org For instance, a chiral oxazolidinone can be attached to a piperidine precursor to direct the stereoselective alkylation or addition reactions.

Another notable example involves the use of phenylglycinol-derived oxazolopiperidone lactams. The stereochemical outcome of enolate dialkylation on these systems can be controlled to generate a quaternary stereocenter with high stereoselectivity by choosing the appropriate configuration of the starting lactam and the order of substituent introduction. nih.gov While not a direct synthesis of the title compound, this methodology illustrates the principle of using a rigid, chiral scaffold to control the formation of stereocenters on a piperidine ring, which can be subsequently modified. nih.gov

Table 1: Chiral Auxiliary-Mediated Asymmetric Reactions This table is representative of the strategy, as direct examples for the target compound are not prevalent in the provided results.

| Auxiliary Type | Reaction Type | Key Features | Reference |

| Oxazolidinones | Aldol (B89426) Reactions, Alkylations | Steric hindrance from substituents directs the stereochemical outcome. | wikipedia.org |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Used to secure contiguous stereocenters, including quaternary carbons. | wikipedia.org |

| Phenylglycinol-derived lactams | Enolate Dialkylation | Creates 3,3-disubstituted piperidines with high stereoselectivity. | nih.gov |

Asymmetric Catalysis in C-F Bond Formation and Stereocenter Induction

Asymmetric catalysis is a powerful tool that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This can involve either the direct asymmetric installation of the trifluoromethyl group or the asymmetric transformation of a substrate already containing the CF3 moiety.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This field has provided innovative ways to construct chiral CF3-containing molecules. researchgate.net One common strategy involves the asymmetric functionalization of a prochiral CF3-containing substrate, such as the addition of nucleophiles to trifluoromethylated imines or Michael acceptors. researchgate.net

The hydrogenation of substituted pyridines and pyridinium (B92312) salts using chiral transition metal catalysts is one of the most effective methods for synthesizing chiral piperidines. rsc.orgrsc.orgnih.gov The electron-withdrawing nature of the trifluoromethyl group can increase the reactivity of the pyridine (B92270) ring, facilitating reduction. rsc.org

Rhodium (Rh) and Iridium (Ir) catalysts have been particularly successful. An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been described, which can generate up to three stereogenic centers in one operation with up to 90% enantiomeric excess (ee). rsc.org

More specifically, rhodium-catalyzed asymmetric hydrogenation of pyridinium salts offers a robust route. For example, a Rh-catalyzed reductive transamination reaction can prepare various chiral piperidines from pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring during its formation. dicp.ac.cn Similarly, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnnih.govorganic-chemistry.org

Table 2: Transition Metal-Catalyzed Enantioselective Hydrogenation of Pyridine Precursors

| Catalyst System | Substrate | Conditions | Yield | Stereoselectivity (ee) | Reference |

| Ir-based catalyst | Trifluoromethyl substituted pyridinium HCl | H2 gas | Good | up to 90% | rsc.org |

| [Cp*RhCl2]2 | N-ethyl-3-(trifluoromethyl)pyridinium salt | (R)-PEA, FA/TFEA, H2O | Good | >99% (d.r.) | dicp.ac.cnliverpool.ac.uk |

| [Rh(cod)OH]2 / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acid | CsOH, Toluene (B28343)/THP/H2O, 70 °C | High | >99% | organic-chemistry.org |

| Rh2O3 | 3-Fluoropyridine | H2 (5 bar), TFE, 40 °C | >99% | N/A (cis selective) | rsc.org |

Enantioselective Reduction and Derivatization Routes

This strategy involves the enantioselective reduction of a prochiral precursor, typically a ketone or an imine, to establish the chiral center. Dynamic kinetic resolution (DKR) is a particularly powerful variant of this approach.

In a DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. The Noyori-Ikariya asymmetric transfer hydrogenation (ATH) is a well-established method for the DKR of racemic α-substituted ketones. nih.gov This strategy has been successfully applied to the synthesis of β-CF3 alcohols from α-CF3 ketones with excellent enantio- and diastereoselectivities (up to 99.9% ee, up to 99.9:0.1 dr). nih.gov The key challenge, the potential for fluoride (B91410) elimination from the α-CF3 enolate intermediate, was successfully overcome. nih.gov A similar DKR-ATH of a racemic 3-(trifluoromethyl)piperidin-4-one could, in principle, provide access to the corresponding chiral amino alcohol, a direct precursor to this compound.

Another approach is the enantioselective reduction of 3,5-dioxocarboxylic acid derivatives using alcohol dehydrogenases, which can reduce a keto group with high enantioselectivity. google.com Derivatization of such a product could lead to the target piperidine.

Stereodivergent Synthesis Strategies

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common starting material by simply modifying the reaction conditions or catalysts. rsc.org

A relevant example is the stereodivergent synthesis of aldol products using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. mdpi.com By changing the base (e.g., LHMDS vs. LiTMP) and additives, either the syn or anti diastereomer of the aldol adduct could be obtained with high selectivity. This demonstrates that the trifluoromethyl group on the piperidine ring can be a key element in directing stereochemical outcomes. While this example focuses on a glutarimide (B196013) derivative, the principle is applicable to the synthesis of polysubstituted piperidines. mdpi.com

Furthermore, a four-component Ugi reaction has been used in a stereodivergent manner to access C–N atropisomeric peptide analogues possessing both central and axial chirality. rsc.org By varying the reaction temperature, either diastereomer of the product could be selectively targeted from the same set of starting materials. rsc.org This highlights the power of multicomponent reactions in creating molecular complexity and controlling stereochemistry, a strategy that could be adapted for the synthesis of complex piperidine derivatives.

Cyclization Strategies for Piperidine Ring Formation

The construction of the piperidine core is a pivotal step in the synthesis of this compound. Various cyclization strategies have been explored to achieve this transformation with high efficiency and stereocontrol.

Intramolecular Mannich-Type Reactions

Intramolecular Mannich-type reactions have emerged as a powerful tool for the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.com This strategy typically involves the condensation of a trifluoromethyl-containing amine with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization. mdpi.comresearchgate.net For instance, starting from a trifluoromethyl amine, condensation with an aldehyde followed by treatment with an acid like p-toluenesulfonic acid (p-TsOH) in refluxing toluene leads to the formation of the corresponding 2-trifluoromethylpiperidine derivatives. mdpi.com The reaction proceeds through an iminium intermediate which is attacked by an internal nucleophile to forge the piperidine ring. mdpi.com This methodology has been successfully applied to the asymmetric synthesis of trifluoromethyl-substituted piperidines and related structures of significant biological interest. researchgate.neteurekaselect.com

A notable application of this reaction is in the asymmetric synthesis of α'- (trifluoromethyl)pipecolic acids, where an intramolecular Mannich reaction of a homochiral α-Tfm-β-amino ketal is the key step. researchgate.net Furthermore, a stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org

Table 1: Examples of Intramolecular Mannich-Type Reactions for Piperidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

| Trifluoromethyl amine 84 and aldehydes | p-TsOH, refluxing toluene | 2-Trifluoromethylpiperidine derivatives 86 | - | Diastereoselective | mdpi.com |

| Homochiral α-Tfm-β-amino ketal | - | α'- (Trifluoromethyl)pipecolic acids | - | High stereoselectivity | researchgate.net |

| 1,3-bis-trimethylsilylenol ether 7 | Three-component vinylogous Mannich reaction | Chiral dihydropyridinone 9 | - | Stereoselective | rsc.org |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of carbo- and heterocyclic rings, including piperidines. mdpi.com This powerful reaction, often utilizing robust ruthenium-based catalysts like Grubbs' first and second-generation catalysts (G-I and G-II), facilitates the formation of a double bond within a diene-containing precursor to close the ring. mdpi.comnih.gov The synthesis of 2-trifluoromethylpiperidine derivatives has been achieved from α-trifluoroaminodienes using G-I catalyst. mdpi.com Another approach involves a Barbier-type reaction to generate a dienic amino compound, which is then subjected to RCM with G-I to yield unsaturated piperidines. mdpi.com

The efficiency of RCM can sometimes be hampered by side reactions, such as olefin isomerization. nih.gov However, careful optimization of reaction conditions, including the use of specific catalysts and additives, can suppress these unwanted pathways and enhance the yield of the desired cyclic product. nih.gov RCM has proven its utility in the synthesis of complex molecules, including macrocycles for drug discovery. drughunter.commdpi.com

Table 2: Ring-Closing Metathesis for Piperidine Synthesis

| Substrate | Catalyst | Product | Notes | Reference |

| α-Trifluoroaminodiene 35 | Grubbs' First Generation (G-I) | 2-Trifluoromethylpiperidine 2.HCl | Synthesized in six steps from a hemiacetal. | mdpi.com |

| Dienic amino compound 38 | Grubbs' First Generation (G-I) (5-10 mol%) | Unsaturated piperidines 39 | Prepared via a Barbier-type reaction. | mdpi.com |

| Dipeptide Fmoc-Tyr(All)-Tyr(All) | Grubbs' Second Generation (G-II) or Hoveyda-Grubbs' Second Generation (HG-II) | Cyclic dipeptide | Optimized conditions to suppress desallyl products. | nih.gov |

Intramolecular Nucleophilic Substitution and Cyclization

A fundamental and widely used method for constructing the piperidine ring involves the intramolecular nucleophilic displacement of a suitable leaving group by an amine. mdpi.com This strategy has been effectively employed for the synthesis of 2-trifluoromethylpiperidines starting from highly reactive aziridines. The presence of both a trifluoromethyl group and a N-tosyl group enhances the reactivity of the aziridine (B145994) ring. The regioselective attack of a variety of nucleophiles on this activated aziridine generates an intermediate that subsequently undergoes intramolecular nucleophilic substitution of a chloride to form the 2-trifluoromethylpiperidine derivative. mdpi.com

Another variation of this approach is the intramolecular lactamization of δ-aminoesters to form 2-trifluoromethyllactams, which can then be reduced to the corresponding piperidines. mdpi.com This involves the initial formation of a δ-aminoester from a ketoester, followed by cyclization under basic conditions. mdpi.com

Table 3: Intramolecular Nucleophilic Substitution for Piperidine Synthesis

| Starting Material | Key Intermediate | Product | Key Features | Reference |

| Aziridine 113 | Intermediate XVII | 2-Trifluoromethylpiperidine 114 | Highly reactive aziridine due to CF3 and N-tosyl groups; regioselective nucleophilic attack. | mdpi.com |

| Ketoester 90 | δ-Aminoester 92 | 2-Trifluoromethyllactam 93 | Intramolecular lactamization under basic conditions (NaH, THF). | mdpi.com |

Reductive Cyclization of Pyridines and Pyridinones

The reduction of substituted pyridines and pyridinones provides a direct route to the corresponding piperidine derivatives. An efficient method for the enantioselective synthesis of trifluoromethyl-substituted piperidines involves the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium hydrochlorides. rsc.org The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring towards hydrogenation, allowing for the generation of multiple stereogenic centers in a single step with high enantioselectivity (up to 90% ee). rsc.org

Heterogeneous catalysis also offers a robust and straightforward method for the cis-selective hydrogenation of fluoropyridines to yield a broad range of (multi)fluorinated piperidines. nih.gov Using a commercially available palladium on carbon catalyst in the presence of an acid, fluoropyridines can be chemoselectively reduced, tolerating other aromatic systems. nih.gov This method has been used to prepare enantioenriched fluorinated piperidines through the hydrogenation of an oxazolidine-substituted pyridine, followed by cleavage of the chiral auxiliary. nih.gov

Table 4: Reductive Cyclization of Pyridines for Piperidine Synthesis

| Substrate | Catalyst/Reagents | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Trifluoromethyl substituted pyridinium hydrochlorides | Iridium catalyst | Chiral poly-substituted piperidines | Up to 90% ee | rsc.org |

| Fluoropyridines | Pd(OH)2 on carbon, aq. HCl, MeOH | (Multi)fluorinated piperidines | cis-selective | nih.gov |

| Oxazolidine-substituted pyridine 41 | Pd/C, acidic conditions | Enantioenriched piperidine 42 | 95:5 e.r. | nih.gov |

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of nitrogen-containing six-membered rings, including piperidines. nih.govresearchgate.net A primary amine-catalyzed asymmetric formal aza-Diels-Alder reaction of trifluoromethyl hemiaminals with enones has been developed, providing access to structurally diverse trifluoromethyl-substituted piperidine scaffolds with high stereoselectivity. nih.gov This reaction proceeds through a chiral gem-diamine intermediate. nih.gov The mechanism of the aza-Diels-Alder reaction, particularly with oxygenated dienes, is a subject of interest, with questions as to whether it proceeds via a concerted or stepwise pathway. rsc.org

This methodology has been utilized in the synthesis of piperidinones and has been reviewed as a key strategy for forming piperidin-4-ones from the reaction of imines with electron-rich dienes or enones. researchgate.netrsc.org

Table 5: Aza-Diels-Alder Reactions for Piperidine Synthesis

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Trifluoromethyl hemiaminals and enones | Primary amine | Trifluoromethyl-substituted piperidines | Asymmetric formal aza-Diels-Alder via a chiral gem-diamine intermediate. | nih.gov |

| Imines and electron-rich dienes/enones | Lewis acid/Brønsted acid or organocatalyst | Piperidin-4-ones | Reviewed as a key strategy for piperidin-4-one formation. | researchgate.netrsc.org |

Prins-Type Cyclizations

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile, offers another avenue for constructing the piperidine ring. wikipedia.org A silyl-aza-Prins reaction has been employed to prepare highly functionalized 2-trifluoromethylpiperidines. mdpi.com This reaction involves the treatment of a vinyl silyl (B83357) trifluoromethyl amine with an aldehyde, such as ethyl glyoxylate, in the presence of a Lewis acid like InCl₃. mdpi.comnih.gov The reaction proceeds through an iminium intermediate which undergoes intramolecular attack by the vinyl silane (B1218182) to form the piperidine ring. mdpi.com

Prins-type cyclizations can be controlled to favor either kinetic or thermodynamic products by the choice of catalyst, with Brønsted and Lewis acids often leading to different diastereomers. nih.gov Mechanistic studies suggest that these cyclizations can proceed through a mechanism with significant carbocationic character. nih.gov

Table 6: Prins-Type Cyclizations for Piperidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Key Features | Reference |

| Vinyl silyl trifluoromethyl amine 87 and ethyl glyoxylate | InCl₃ | Piperidine 88 | 65 | Silyl-aza-Prins reaction via an iminium intermediate. | mdpi.com |

| Aldehydes 4a-e | MeAlCl₂ in refluxing chloroform | trans-Piperidines 7a-e | - | Thermodynamic control. | nih.gov |

| Aldehydes 4a-e | Concentrated HCl in CH₂Cl₂ at low temperature | cis-Piperidines 6a-e | - | Kinetic control. | nih.gov |

Derivatization from Chiral Precursors (e.g., L-Proline, Pipecolic Acid)

The enantioselective synthesis of this compound frequently relies on the use of naturally occurring chiral building blocks to establish the desired stereochemistry. L-proline and L-pipecolic acid, both readily available from the chiral pool, serve as common starting materials for such synthetic endeavors. The strategies employed typically involve the transformation of these cyclic amino acids while preserving the inherent chirality, or a ring-expansion methodology in the case of L-proline.

Synthesis from L-Proline

The synthesis of trifluoromethyl-substituted piperidines from L-proline often proceeds through a ring-expansion strategy. One common approach involves the initial conversion of L-proline into a suitable (trifluoromethyl)prolinol derivative. This intermediate can then undergo a stereoselective rearrangement to yield the target piperidine scaffold.

A representative pathway commences with the protection of the amine and carboxylic acid functionalities of L-proline. The protected proline is then subjected to a reaction sequence to introduce the trifluoromethyl group, often at the C2 position of the pyrrolidine (B122466) ring, to form a key prolinol intermediate. This intermediate can be activated, for example, by conversion of the hydroxyl group to a good leaving group, to facilitate a ring expansion via an aziridinium (B1262131) ion intermediate. The regioselective opening of this aziridinium ion by a nucleophile is influenced by the electron-withdrawing nature of the trifluoromethyl group, leading to the formation of the six-membered piperidine ring with a defined stereochemistry at the C3 position. The chirality of the starting L-proline is thus transferred to the final piperidine product with a high degree of enantiomeric excess. researchgate.net

Synthesis from Pipecolic Acid

Direct trifluoromethylation of pipecolic acid derivatives presents a more straightforward approach to the synthesis of this compound, as the piperidine core is already present. The synthesis begins with the appropriate enantiomer of pipecolic acid, namely (S)-pipecolic acid. The carboxylic acid functionality of (S)-pipecolic acid can be converted into a trifluoromethyl group using specialized fluorinating reagents.

For instance, the sodium salt of pipecolic acid can be treated with sulfur tetrafluoride (SF₄) to directly convert the carboxylic acid into a trifluoromethyl group. mdpi.com While this method has been reported for the synthesis of 2-(trifluoromethyl)piperidine, it can be adapted for the 3-substituted isomer by starting with the corresponding nipecotic acid (piperidine-3-carboxylic acid). To obtain the desired (3S) enantiomer, (S)-nipecotic acid would be the required starting material. The reaction conditions, such as temperature and the presence of hydrogen fluoride, are critical parameters that influence the yield and purity of the product. It is crucial to employ conditions that minimize racemization to preserve the stereochemical integrity of the chiral center.

The following table summarizes key aspects of these synthetic approaches:

| Chiral Precursor | Synthetic Strategy | Key Intermediates | Considerations |

| L-Proline | Ring Expansion | (Trifluoromethyl)prolinols, Aziridinium ion | Stereoselective rearrangement, preservation of chirality during multi-step synthesis. researchgate.net |

| (S)-Pipecolic Acid | Direct Trifluoromethylation | Activated pipecolic acid derivatives | Use of potent fluorinating agents, prevention of racemization. mdpi.com |

Green Chemistry Principles in Synthetic Route Design and Process Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. The focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Atom Economy and Waste Reduction

Traditional synthetic routes often involve stoichiometric reagents and generate significant amounts of waste. Modern approaches aim to improve atom economy by employing catalytic methods. For instance, instead of using stoichiometric fluorinating agents that are consumed in the reaction, catalytic methods for trifluoromethylation are being explored. The use of catalysts, such as transition metal complexes, can enable the use of more benign and readily available trifluoromethyl sources, thereby reducing the generation of byproducts.

Use of Safer Reagents and Solvents

A key tenet of green chemistry is the substitution of hazardous reagents and solvents with safer alternatives. The use of highly toxic and corrosive reagents like sulfur tetrafluoride (SF₄) in trifluoromethylation reactions poses significant safety and environmental risks. Research is directed towards developing milder and more selective fluorinating reagents. Furthermore, the replacement of hazardous chlorinated solvents with greener alternatives like ethanol, water, or supercritical fluids is a critical aspect of process optimization.

Process Intensification and Optimization

Process intensification strategies, such as the use of cascade or one-pot reactions, can significantly enhance the efficiency and sustainability of the synthesis. nih.gov By combining multiple reaction steps into a single operation, the need for intermediate isolation and purification is reduced, leading to lower solvent consumption and energy usage. nih.gov For example, a process where the formation of a key intermediate is immediately followed by its cyclization to the piperidine ring without workup would represent a significant process improvement.

Microwave-assisted synthesis is another technique that can contribute to greener processes by reducing reaction times and often improving yields. nih.gov The efficient energy transfer in microwave chemistry can lead to faster and more controlled reactions, minimizing the formation of side products.

The following table outlines the application of green chemistry principles in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced environmental impact and disposal costs. |

| Atom Economy | Utilizing catalytic trifluoromethylation methods. | Higher efficiency in the use of raw materials. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like SF₄ with safer alternatives. mdpi.com | Improved operator safety and reduced environmental pollution. |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but the synthesis should minimize residual toxicity. | Reduced risk in handling and application. |

| Safer Solvents and Auxiliaries | Employing greener solvents like water or ethanol, or solvent-free conditions. | Reduced VOC emissions and environmental contamination. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. nih.gov | Lower energy consumption and carbon footprint. |

| Use of Renewable Feedstocks | Starting from chiral precursors derived from natural sources, like L-proline. researchgate.net | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps through strategic route design. | Shorter synthesis, less waste. |

| Catalysis | Employing catalytic rather than stoichiometric reagents. | Increased reaction efficiency and reduced waste. |

| Design for Degradation | While the final product's stability is often desired, considering the environmental fate of byproducts is important. | Minimized persistence of chemical waste in the environment. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. | Improved process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. | Enhanced operational safety. |

Reactivity at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for synthetic modification, allowing for the introduction of various substituents through alkylation and acylation. Protecting this nitrogen is also a critical strategy in multi-step syntheses to control reactivity.

N-Alkylation and Acylation Reactions

The nitrogen atom in the this compound ring readily undergoes N-alkylation and N-acylation reactions, which are fundamental for building molecular complexity. These reactions allow for the introduction of a wide array of functional groups and pharmacophores.

Standard amide coupling conditions are effective for the N-acylation of related 3-amino-3-aryl-piperidine structures. nih.gov Similarly, N-alkylation can be achieved with various alkylating agents. For instance, alkylation of amines with tosylates like 2-trifluoromethyl-2-propen-1-yl-tosylate is a viable method for preparing precursors for ring-closing metathesis (RCM) to form trifluoromethyl-containing heterocycles. acs.org However, the nature of the N-substituent is critical, as studies on analogous 3-amido-3-aryl-piperidines have shown that while an N-methyl group is well-tolerated for GlyT1 inhibitor activity, larger alkyl groups, N-benzylation, or N-acylation can significantly reduce or abolish potency, suggesting that the basicity of the piperidine nitrogen is crucial for biological activity. nih.gov

Table 1: Examples of N-Alkylation and Acylation Reactions on Piperidine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Bromoalkyl ester, base | N-Alkylated piperidine ester | google.com |

| N-Alkylation | Tosylate (e.g., trifluoroallyl tosylate), NaH, DMF | N-Alkylated RCM precursor | acs.org |

| Amide Coupling | Carboxylic acid, coupling agents (e.g., HATU, EDC) | N-Acyl piperidine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine | nih.gov |

Protecting Group Strategies for the Piperidine Nitrogen

In complex synthetic sequences, the nucleophilicity of the piperidine nitrogen often necessitates protection to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions of subsequent steps while allowing for selective removal. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. nih.gov It is typically installed using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org The use of a 1-Boc protecting group has proven crucial for directing regioselectivity in palladium-catalyzed C5-H arylation reactions of 3-aminopiperidine derivatives. scispace.com

Other common amine protecting groups applicable to the piperidine nitrogen include the carbobenzyloxy (Cbz) group, removable by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (FMOC) group, which is cleaved under basic conditions (e.g., with piperidine). libretexts.org The differential stability of these groups allows for orthogonal protection strategies, where one amine can be deprotected selectively in the presence of another. organic-chemistry.org

Table 2: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | libretexts.org |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |

| 9-Fluorenylmethyloxycarbonyl | FMOC | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | libretexts.org |

Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group is generally robust, its strong electron-withdrawing nature is its most significant feature, profoundly influencing the reactivity of the rest of the molecule. Direct chemical transformation of the CF3 group itself is less common than leveraging its electronic effects.

Influence of Trifluoromethyl Group on Neighboring Reactivity and Regioselectivity

The potent electron-withdrawing effect of the trifluoromethyl group significantly modulates the properties and reactivity of the piperidine ring. cymitquimica.com This influence is key to controlling the regioselectivity of certain reactions. For instance, in the ring expansion of (trifluoromethyl)prolinols to form 3-substituted 2-(trifluoromethyl)piperidines, the regioselective attack of nucleophiles on the intermediate aziridinium ion is attributed directly to the presence of the CF3 group. mdpi.comresearchgate.net

The CF3 group also impacts the basicity of the piperidine nitrogen. The fluorine atoms at the 3-position can modulate the pKa of the amine, a critical factor in drug-receptor interactions. researchgate.netnih.gov This electronic influence extends to increasing the reactivity of the heterocyclic core in certain reactions; for example, the electron-withdrawing nature of the CF3 group enhances both reactivity and enantioselectivity in the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium salts. researchgate.net Furthermore, the CF3 group can stabilize adjacent intermediates, such as in the case of trifluoromethyl ketones, which are highly reactive towards even weak nucleophiles. mdpi.com

Regioselective and Diastereoselective Functionalization of the Piperidine Ring

The development of methods for the controlled functionalization of the piperidine ring at positions other than the nitrogen is crucial for creating diverse molecular libraries. Several advanced catalytic methods have been employed to achieve high regioselectivity and diastereoselectivity.

Palladium catalysis has been particularly effective. A Pd-catalyzed [4+2] annulation has been used to synthesize 2-aryl-3-(trifluoromethylthio)piperidines with excellent yields and high cis-stereocontrol. nih.govwhiterose.ac.uk Another powerful technique is the directed C-H functionalization. Using a picolinamide (B142947) directing group at the 3-amino position of a 1-Boc-piperidine, a palladium-catalyzed C5(sp3)−H arylation was achieved, providing direct and stereospecific access to cis-3,5-disubstituted piperidines. scispace.com

Photoredox catalysis has also emerged as a valuable tool. The α-amino C–H arylation of highly substituted piperidines with cyano(hetero)arenes can be accomplished with high diastereoselectivity using an iridium-based photoredox catalyst. escholarship.org Furthermore, classic cyclization strategies continue to provide excellent stereocontrol. The intramolecular aza-Michael addition of an ω-amino α,β-unsaturated ketone yields cis-2-trifluoromethyl-substituted piperidines with high diastereoselectivity (94:6). mdpi.com

Table 3: Examples of Regio- and Diastereoselective Functionalization

| Reaction Type | Key Reagents/Catalyst | Position Functionalized | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Picolinamide DG | C5 | High diastereospecificity (cis-3,5) | scispace.com |

| C-H Arylation | Ir(ppy)₃, Photoredox | C2 (α-amino) | High diastereoselectivity | escholarship.org |

| Aza-Michael Addition | Base | C2, C6 | High diastereoselectivity (cis) | mdpi.com |

| Ring Expansion | DAST, Nucleophile | C2, C3 | Good diastereo- and enantioselectivity | mdpi.com |

Integration into Heterocyclic Architectures for Advanced Materials and Medicinal Chemistry

The this compound moiety serves as a foundational component for constructing more elaborate heterocyclic systems. Its integration is a key strategy in developing novel compounds for medicinal chemistry and advanced materials. acs.org The piperidine ring itself is a versatile scaffold, and the presence of the chiral CF3 group at the 3-position provides a stereochemical anchor, influencing the spatial arrangement of subsequent modifications and interactions with biological targets. primescholars.com

Chemists utilize this building block by functionalizing the nitrogen atom or other positions on the piperidine ring to create diverse molecular architectures. For instance, the secondary amine of the piperidine can be readily derivatized to form amides, sulfonamides, or undergo alkylation, connecting it to other cyclic or acyclic fragments. nih.gov This modular approach allows for the systematic exploration of chemical space to optimize properties for a specific application.

Recent synthetic advances have focused on creating a wide array of fluorinated piperidine structures, including spiropiperidines and condensed bicyclic systems. The synthesis of α-trifluoromethyl piperidines from tetrahydropyridine (B1245486) derivatives, for example, involves a three-step sequence of oxidation, nucleophilic trifluoromethylation, and hydrogenation. researchgate.net While many methods focus on creating the trifluoromethyl-piperidine core itself, the principles are readily applied to use this compound as a starting point for further elaboration into these advanced structures.

Table 1: Synthetic Strategies for Integrating Piperidine Scaffolds into Complex Heterocycles

| Strategy | Description | Resulting Structure Type | Reference |

| N-Functionalization | The nitrogen atom of the piperidine ring is used as a nucleophile to react with various electrophiles (e.g., acid chlorides, sulfonyl chlorides). | Amides, sulfonamides, ureas, etc., attached to other molecular fragments. | nih.gov |

| Ring Expansion | Starting from smaller rings like prolinol derivatives, a ring expansion can lead to substituted piperidines. This highlights the value of chiral cyclic precursors. | 2-(Trifluoromethyl)-3-substituted piperidines. | mdpi.com |

| Cycloaddition Reactions | Aza Diels-Alder reactions using azadienes can form piperidine rings with good diastereoselectivity, a principle applicable to building complex systems. | Highly substituted piperidines. | mdpi.com |

| Reductive Cyclization | Palladium-catalyzed reductive cyclization of amino acetals is a method to form the piperidine ring diastereoselectively. | Substituted piperidines for further modification. | mdpi.com |

The incorporation of fluorine is a recognized strategy in materials science to create polymers and coatings with specific properties. acs.org The principles used to create fluorinated piperidines for medicinal applications are transferable to the synthesis of monomers for advanced materials.

Precursor in Stereodefined Ligand and Catalyst Development

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and other fine chemicals. Piperidine-containing structures have historically served as effective scaffolds for chiral ligands, with natural products like (-)-sparteine (B7772259) being a prominent example used in numerous enantioselective transformations. soton.ac.uk

This compound is a valuable precursor for the development of new, custom-designed chiral ligands. Its defined stereochemistry is crucial for inducing asymmetry in catalytic reactions. The synthesis of derivatives such as this compound-1-sulfonyl chloride provides a reactive handle to attach the piperidine unit to metal-coordinating groups, forming novel ligands. bldpharm.com

The development of novel pyridine-oxazoline ligands for palladium-catalyzed reactions demonstrates the continuous search for new ligand architectures to control reactivity and selectivity. mdpi.com The this compound scaffold offers a robust, non-aromatic, and stereochemically defined alternative to more traditional ligand backbones. Its trifluoromethyl group can influence the electronic environment and steric bulk of the resulting catalyst, potentially leading to improved performance in challenging transformations.

Table 2: Examples of Piperidine-Related Scaffolds in Catalysis

| Catalyst/Ligand Type | Application | Role of Piperidine Scaffold | Reference |

| Sparteine Alkaloids | Asymmetric transformations (e.g., lithiation, cyclization). | Provides a rigid, chiral C2-symmetric environment around the metal center. | soton.ac.uk |

| Pyridine-Oxazoline Ligands | Enantioselective palladium-catalyzed amination. | The chiral oxazoline (B21484) portion, often derived from chiral amino alcohols, controls stereoselectivity. Piperidines can be products of such reactions. | mdpi.com |

| BINAM-based Selenophosphoramide | Enantioselective intramolecular sulfenoamination. | Acts as a chiral Lewis base catalyst to generate and control the stereochemistry of intermediates leading to chiral piperidines and other heterocycles. | acs.org |

While direct examples of catalysts built from this compound are emerging, its potential is clear. The combination of its stereocenter, the unique properties of the CF3 group, and the synthetic accessibility of its derivatives positions it as a promising building block for the next generation of asymmetric catalysts.

Contributions to Target-Oriented Synthesis

Target-oriented synthesis aims to construct complex molecules, often natural products or rationally designed pharmaceuticals, in an efficient and controlled manner. This compound is a valuable chiral building block in this context, providing a significant portion of a target's final structure with a pre-installed stereocenter and a functional group that enhances stability. researchgate.netnih.gov

The utility of this building block is evident in synthetic routes that rely on the piperidine core's early introduction. For example, strategies for synthesizing clinically relevant 3-substituted piperidines like Preclamol and Niraparib often involve the asymmetric synthesis of the piperidine ring, followed by further elaboration. researchgate.net Using this compound as a starting material could streamline such syntheses by providing the chiral core directly.

Various powerful synthetic methods have been developed to construct and elaborate on the piperidine framework. The aza-Prins cyclization is a notable example, enabling the creation of complex piperidine structures from simpler precursors. nih.gov Similarly, nickel-catalyzed reductive coupling reactions have been developed to synthesize chiral 3-piperidines, showcasing the importance of stereoselective methods in accessing these valuable motifs. researchgate.net

The synthesis of complex molecules often involves a modular approach, where key fragments are prepared separately and then joined. This compound represents an ideal fragment for such a strategy, especially for targets where a fluorinated piperidine moiety is desired to improve pharmacological properties. mdpi.com

Advanced Spectroscopic and Chiroptical Characterization Methodologies for 3s 3 Trifluoromethyl Piperidine

The definitive structural and stereochemical elucidation of chiral molecules like (3S)-3-(trifluoromethyl)piperidine relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and mass spectrometry are indispensable tools that provide complementary information to fully characterize the molecule's three-dimensional structure, connectivity, and absolute configuration.

Computational and Theoretical Investigations of 3s 3 Trifluoromethyl Piperidine

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the introduction of a trifluoromethyl group at the C3 position and the presence of the nitrogen heteroatom lead to a more complex conformational landscape. The trifluoromethyl group can exist in either an axial or equatorial position, and the N-H proton can also be axial or equatorial, leading to four potential chair conformers. Computational analysis is crucial for determining the relative energies of these conformers and understanding the factors that govern their stability.

Ab initio and Density Functional Theory (DFT) calculations are fundamental tools for exploring the potential energy surface of (3S)-3-(trifluoromethyl)piperidine. These methods solve the electronic Schrödinger equation to provide accurate energies and geometries of different conformers. DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly used to balance computational cost and accuracy. osi.lv

Studies on related fluorinated piperidines have shown that the conformational preference is a delicate balance of several factors, including steric hindrance, hyperconjugation, and electrostatic interactions. For 3-substituted piperidines, there is often a competition between the axial and equatorial positions for the substituent. The bulky trifluoromethyl group would sterically favor the equatorial position to minimize 1,3-diaxial interactions. However, stereoelectronic effects can sometimes stabilize the axial conformer.

Computational studies on analogous fluoro- and trifluoromethyl-substituted piperidines indicate that the axial penalty for a CF3 group is significant, often favoring the equatorial conformer. The relative stability also depends on the orientation of the N-H bond. Calculations reveal that hyperconjugative delocalization of the nitrogen lone pair is most pronounced when the substituent is axial and the N-H bond is equatorial. Despite this, the steric strain of the axial CF3 group often dominates, making the equatorial conformer the global minimum.

| Conformer (CF3, NH) | Relative Energy (Gas Phase, kcal/mol) | Population (%) | Key Stabilizing/Destabilizing Interactions |

| Equatorial, Equatorial | 0.00 | 75.8 | Sterically most favorable. |

| Equatorial, Axial | 0.25 | 20.1 | Minor steric clash between axial H on N and syn-axial Hs. |

| Axial, Equatorial | 1.50 | 3.9 | Significant 1,3-diaxial steric repulsion. Potential hyperconjugative stabilization. |

| Axial, Axial | 2.10 | 0.2 | Most sterically hindered. |

| Note: These values are illustrative, based on typical computational results for similar substituted piperidines, and represent a hypothetical energy landscape for this compound in the gas phase. The actual values may vary depending on the level of theory and basis set used. |

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms, MD can explore the conformational space, including the transitions between different chair conformers (ring flips) and the rotation of the trifluoromethyl group. researchgate.netajchem-a.com

MD simulations can be performed using classical force fields (like AMBER or GROMACS) or by using quantum mechanics/molecular mechanics (QM/MM) methods for higher accuracy. These simulations can reveal the flexibility of the piperidine ring and the substituent, providing insights into the vibrational properties and the time-averaged populations of different conformers, which can be compared with experimental data from techniques like NMR spectroscopy. Simulations in different solvents can also elucidate the role of the environment on conformational preferences.

Electronic Structure and Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This has a profound impact on the electronic structure of the piperidine ring. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these effects.

The strong inductive (-I) effect of the CF3 group withdraws electron density from the piperidine ring, particularly from the C3 carbon. This polarization can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen lone pair.

Stereoelectronic effects, such as hyperconjugation, play a critical role. When the CF3 group is in the axial position, there can be hyperconjugative interactions between the lone pair of the nitrogen and the antibonding orbital (σ) of the C-CF3 bond, or between C-H bonds and the σ orbitals of the C-F bonds. While these interactions can stabilize the axial conformer, they are often outweighed by steric repulsion for the bulky CF3 group. nih.gov The electron-withdrawing nature of the CF3 group also influences the electrostatic potential map of the molecule, creating a region of positive potential around the CF3 group and affecting how the molecule interacts with other polar molecules or biological targets. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental reality. For this compound, NMR spectroscopy is particularly informative.

DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants (J-values). nih.govuncw.edu The accuracy of these predictions has improved significantly, often providing results that are in close agreement with experimental spectra. nih.govuni-muenchen.de

For instance, the predicted chemical shifts for the axial and equatorial conformers are expected to be different. By calculating the Boltzmann-averaged chemical shifts based on the computed relative energies of the conformers, a theoretical spectrum can be generated. uncw.edu Comparison of this predicted spectrum with the experimental one can confirm the dominant conformation in solution. Particularly, the ³J(H,H) and ³J(H,F) coupling constants are highly dependent on the dihedral angles between the coupled nuclei, which are distinct for axial and equatorial substituents. This makes them excellent probes for conformational analysis. nih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using implicit (e.g., PCM) or explicit solvent models in the calculations. researchgate.netnih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For this compound, this includes studying its synthesis and its reactions as a building block.

For example, the synthesis of 3-trifluoromethylpiperidines often involves the reduction of a corresponding trifluoromethylpyridine or the cyclization of a linear precursor. mdpi.com DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates. nih.govnih.gov This allows for the calculation of activation energies, which helps in understanding reaction rates and selectivity (e.g., stereoselectivity).

Computational studies can also predict the reactivity of this compound. For instance, the nucleophilicity of the nitrogen can be assessed by calculating its proton affinity or by modeling its reaction with an electrophile. The presence of the chiral center and the trifluoromethyl group can direct the stereochemical outcome of such reactions, a phenomenon that can be rationalized and predicted through transition state modeling. nih.gov

Chirality and Stereochemical Determinants

The "(3S)" designation indicates that the molecule is chiral, with a specific stereochemical configuration at the C3 carbon. Computational chemistry can be used to explore the origins and consequences of this chirality.

The absolute configuration can be confirmed by comparing computationally predicted optical rotation or electronic circular dichroism (ECD) spectra with experimental measurements. The stability of the chiral center can also be assessed by calculating the energy barrier for racemization, which for a tetrahedral carbon is typically very high.

Computational models are essential in understanding and designing enantioselective syntheses of this compound. nih.gov By modeling the interaction of a prochiral substrate with a chiral catalyst, it is possible to calculate the energies of the diastereomeric transition states that lead to the (S) and (R) products. The difference in these activation energies determines the enantiomeric excess (ee) of the reaction, providing a theoretical basis for catalyst design and optimization. The specific conformation of the piperidine ring and the electronic nature of the trifluoromethyl group are key determinants in how the molecule interacts with chiral environments, such as enzymes or chiral catalysts. elsevierpure.com

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies and Catalytic Approaches for Trifluoromethylated Piperidines

The development of efficient and stereoselective methods to synthesize trifluoromethylated piperidines remains a significant challenge, driving innovation in synthetic organic chemistry. A primary strategy involves the asymmetric hydrogenation of trifluoromethyl-substituted pyridines or their corresponding pyridinium (B92312) salts. rsc.org Researchers have successfully employed iridium-based catalysts to achieve high enantioselectivity in these transformations, generating multiple stereocenters in a single step. rsc.org

Another key area is the functionalization of pre-existing piperidine (B6355638) rings. mdpi.com This includes intramolecular Mannich reactions of specially prepared aminoketals, which provide a pathway to highly enantioenriched trifluoromethylated pipecolic acids. thieme-connect.comresearchgate.netbenthamdirect.com Radical trifluoromethylation reactions, often employing photoredox catalysis, have also emerged as powerful tools for the direct C-H trifluoromethylation of piperidine precursors under mild conditions. researchgate.net Furthermore, methods starting from 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) allow for the synthesis of various functionalized trifluoromethylated piperidines through ring-expansion protocols. lookchem.com

A summary of notable catalytic and synthetic strategies is provided below.

| Methodology | Substrate Type | Key Features |

| Asymmetric Hydrogenation | Trifluoromethyl-substituted pyridinium salts | Iridium-catalyzed; creates multiple stereocenters with high enantioselectivity. rsc.org |

| Intramolecular Mannich Reaction | Homochiral α-Tfm-β-amino ketals | Highly stereoselective access to enantiopure α-CF3-piperidines. thieme-connect.comresearchgate.net |

| Ring-Closing Metathesis (RCM) | Allylated trifluoroacetaldimines | A versatile route to trifluoromethylated piperidine analogs. researchgate.net |

| Palladium-Catalyzed Annulation | α-fluoro-β-ketoesters and imines | A modular approach for the rapid construction of the 3-fluoropiperidine (B1141850) core. acs.org |

| Ring Expansion | 1-tosyl-2-(trifluoromethyl)aziridine | Yields functionalized 2-CF3-piperidines by reacting with various nucleophiles. lookchem.com |

Advanced Applications in Complex Molecule Synthesis and Chemical Biology Tool Development

(3S)-3-(Trifluoromethyl)piperidine and its derivatives are increasingly utilized as building blocks in the synthesis of complex, biologically active molecules. The trifluoromethyl group often enhances a molecule's ability to cross cell membranes and can improve its interaction with biological targets. ontosight.ai This has led to their incorporation into potential therapeutics, including potent inhibitors for various enzymes and modulators for receptors like the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov For instance, piperidinol analogs containing a trifluoromethylphenyl group have been investigated for their anti-tuberculosis activity. nih.gov

In the realm of chemical biology, the unique properties of the trifluoromethyl group are being harnessed to create sophisticated molecular probes. The fluorine-19 (¹⁹F) nucleus provides a clean and sensitive signal in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein-ligand interactions without interference from background biological signals. Furthermore, these fluorinated piperidines can be incorporated into PET radiotracers for in vivo imaging, with studies showing that fluorine at the 3-position of the piperidine ring is stable against metabolic defluorination. acs.org

Integration with High-Throughput and Automated Synthesis Platforms

To accelerate drug discovery, the synthesis of trifluoromethylated piperidines is being integrated with high-throughput and automated technologies. dundee.ac.ukmerckmillipore.com These platforms enable the rapid creation of large libraries of diverse analogs for screening and structure-activity relationship (SAR) studies. nih.gov Automated synthesizers, coupled with pre-packaged reagent cartridges, can perform multi-step reactions, purifications, and analysis with minimal human intervention, significantly increasing efficiency and reducing the potential for error. merckmillipore.com

Flow chemistry is another key technology being applied to the synthesis of these chiral heterocycles. acs.orgorganic-chemistry.orgacs.orgnih.gov Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability compared to traditional batch processes. acs.orgorganic-chemistry.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The combination of flow chemistry with automated purification systems provides a powerful and streamlined approach for the on-demand synthesis of libraries of chiral piperidines. acs.org

Sustainable and Eco-Friendly Synthetic Routes for Chiral Trifluoromethylated Piperidines

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral trifluoromethylated piperidines. A major focus is the development of biocatalytic methods, which employ enzymes to perform highly selective transformations under mild, aqueous conditions. escholarship.org For example, engineered enzymes like cytochrome c and various aldolases are being developed to catalyze the formation of chiral organofluorine compounds, offering a sustainable alternative to traditional chemical methods. escholarship.orgnih.gov The integration of electrosynthesis with biocatalysis in a single vessel using water as a solvent represents a cutting-edge, sustainable approach to producing chiral fluorinated molecules. acs.orgnih.gov

In addition to biocatalysis, research is directed towards using more environmentally benign reagents and catalytic systems. This includes replacing hazardous fluorinating agents like sulfur tetrafluoride (SF₄) with safer alternatives. mdpi.comgoogle.com There is also a push to replace precious metal catalysts (e.g., rhodium, palladium) with more earth-abundant and less toxic metals. organic-chemistry.org Strategies that improve atom economy, such as multicomponent reactions where most atoms from the reactants are incorporated into the final product, are also being explored to minimize waste and create more efficient synthetic pathways for these valuable fluorinated heterocycles. taylorfrancis.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3-(trifluoromethyl)piperidine, and what are their key mechanistic considerations?

- Methodological Answer : The enantioselective synthesis of this compound typically involves catalytic hydrogenation of trifluoromethyl-substituted pyridinium salts. For instance, iridium-catalyzed hydrogenation of 3-(trifluoromethyl)pyridinium hydrochlorides can yield the desired stereochemistry via electron-withdrawing effects of the CF₃ group, which enhances reactivity and selectivity . This method avoids racemization and provides high enantiomeric excess (e.e. >95%). Key intermediates, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, are often synthesized via multi-step alkylation and cyclization protocols .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiopurity analysis. Complementary techniques include polarimetry ([α]²²/D = -14.4° in methanol for the (S)-enantiomer) and ¹H/¹⁹F NMR using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) to resolve diastereomeric splitting .

Q. What are the critical physical properties of this compound relevant to reaction design?

- Methodological Answer : The compound is a liquid at room temperature (density: 1.161 g/mL, refractive index: 1.391) . Its low boiling point (~150°C) necessitates inert atmosphere handling to prevent decomposition. The trifluoromethyl group contributes to lipophilicity (logP ≈ 2.1), impacting solubility in polar aprotic solvents like DMF or acetonitrile.

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in enantioselective hydrogenation?

- Methodological Answer : Competing over-reduction of the pyridinium ring to tetrahydropyridine derivatives can occur if hydrogen pressure exceeds 50 bar. Optimization involves tuning catalyst loading (1–2 mol% Ir-(S)-Segphos) and solvent polarity (e.g., methanol vs. THF). Kinetic studies show that lower temperatures (0–25°C) favor the desired piperidine product over byproducts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., CCR5 antagonism vs. off-target GPCR binding) often stem from stereochemical impurities or assay conditions. Rigorous purification (e.g., preparative SFC) and orthogonal bioassays (e.g., radioligand binding vs. functional cAMP assays) are essential. For example, vicriviroc maleate, a derivative, showed batch-dependent activity variations due to residual (3R)-isomer contamination .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the steric and electronic effects of the CF₃ group. The C3 position exhibits enhanced nucleophilicity due to hyperconjugative σ→σ* interactions between the CF₃ group and the piperidine nitrogen. MD simulations further predict solvent-accessible surface areas to guide regioselective functionalization .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies of this compound-based drugs?

- Methodological Answer : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to its electron-withdrawing nature. In vitro microsomal assays show a 2–3-fold increase in half-life compared to non-fluorinated analogs. However, in vivo studies in rodents reveal unexpected glucuronidation at the piperidine nitrogen, requiring deuterium labeling or ¹⁴C tracing to elucidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.